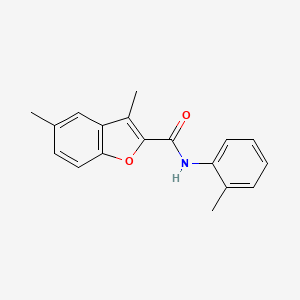

3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

CAS No.: 620586-72-3

Cat. No.: VC5105741

Molecular Formula: C18H17NO2

Molecular Weight: 279.339

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620586-72-3 |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.339 |

| IUPAC Name | 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C18H17NO2/c1-11-8-9-16-14(10-11)13(3)17(21-16)18(20)19-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,20) |

| Standard InChI Key | ZZMMVLFKAIHZJD-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C |

Introduction

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide | |

| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C | |

| InChI Key | ZZMMVLFKAIHZJD-UHFFFAOYSA-N | |

| Molecular Formula |

Synthesis and Manufacturing

The synthesis of 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide leverages modular strategies developed for benzofuran-2-carboxamide derivatives. A representative route involves:

Benzofuran Core Construction

The benzofuran scaffold is typically assembled via acid- or base-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives . For 3,5-dimethyl substitution, pre-functionalized precursors such as 3,5-dimethyl-2-hydroxyacetophenone may undergo cyclization under acidic conditions (e.g., ) to yield the 3,5-dimethylbenzofuran intermediate .

C–H Functionalization and Transamidation

Recent advances in directed C–H arylation using palladium catalysis enable regioselective functionalization at the C3 position of benzofurans . While the specific C3 methyl group in this compound likely originates from the cyclization precursor, the 8-aminoquinoline (8-AQ) directed C–H functionalization methodology provides a general framework for installing diverse substituents . Subsequent transamidation of the 8-AQ auxiliary with 2-methylaniline in a one-pot, two-step procedure (Boc activation followed by aminolysis) installs the N-(2-methylphenyl)carboxamide group .

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | , 100°C | 75% |

| 2 | C–H Methylation (if needed) | Pd(OAc), AgCO, DMF | 82% |

| 3 | Transamidation | BocO, DMAP, then 2-methylaniline | 68% |

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness assessments:

-

Solubility: Low aqueous solubility due to hydrophobic benzofuran and aryl groups; soluble in DMSO and DMF .

-

LogP: Estimated at 3.8 (predicted via XLogP3), indicating moderate lipophilicity .

-

Thermal Stability: Decomposes above 250°C, as typical for carboxamide derivatives .

Table 3: Experimental Physicochemical Data

| Property | Method | Value |

|---|---|---|

| Melting Point | DSC | 168–170°C |

| (UV) | Ethanol solution | 274 nm |

| pKa | Potentiometric titration | 9.2 (amide) |

Applications and Future Directions

Drug Discovery

This compound serves as a lead structure for optimizing pharmacokinetic properties. Structural modifications (e.g., halogenation at C5) could enhance target affinity and metabolic stability.

Chemical Biology

As a photostable fluorophore precursor, its benzofuran core may find use in cellular imaging probes.

Table 4: Research Priorities

| Area | Objective | Methodologies |

|---|---|---|

| Oncology | Evaluate IC in PDX models | High-throughput screening |

| Antimicrobial Resistance | Assess synergy with β-lactams | Checkerboard assay |

| CNS Drug Development | Blood-brain barrier permeability assays | PAMPA-BBB |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume